2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H27ClFN5O3 and its molecular weight is 511.98. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s structural features make it a promising candidate for cancer research. Researchers investigate its potential as an antiproliferative agent against various cancer cell lines. By targeting specific cellular pathways, it may inhibit tumor growth and metastasis .
- Scientists explore the compound’s antibacterial and antifungal properties. Its unique chemical structure could lead to the development of novel antimicrobial agents. Investigations focus on its efficacy against drug-resistant pathogens and its mechanism of action .
- The compound’s quinazoline core suggests potential neuroactivity. Researchers study its interactions with neurotransmitter receptors, aiming to understand its effects on neuronal function. It may serve as a lead compound for designing drugs targeting neurological disorders .
- Inflammation plays a crucial role in various diseases. The compound’s triazoloquinazoline scaffold could be modified to create potent anti-inflammatory drugs. Investigations explore its impact on inflammatory pathways and cytokine production .
- Researchers investigate whether the compound affects cardiovascular health. Its cyclohexyl moiety may interact with cardiac receptors, influencing heart function. Studies explore its potential as a vasodilator or antiarrhythmic agent .
- The compound serves as a valuable tool in chemical biology. Scientists use it to probe biological processes, such as protein–ligand interactions. Additionally, computational studies optimize its structure for drug design, aiming to enhance its pharmacological properties .
Anticancer Research
Antimicrobial Activity
Neuropharmacology
Anti-inflammatory Agents
Cardiovascular Applications
Chemical Biology and Drug Design
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[4,3-a]quinazolines, have been reported to interact with various targets involved in biological processes .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been shown to upregulate pro-apoptotic proteins like bcl-2-associated x protein (bax) and caspase-3 and -9, while downregulating pro-oncogenic cell survival proteins like bcl-2 . This suggests that the compound may induce apoptosis, a form of programmed cell death.
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClFN5O3/c1-2-13-31-24(35)18-12-11-16(23(34)29-17-7-4-3-5-8-17)14-22(18)33-25(31)30-32(26(33)36)15-19-20(27)9-6-10-21(19)28/h6,9-12,14,17H,2-5,7-8,13,15H2,1H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKGZLFCIXWUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=C(C=CC=C5Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
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